GnetifolinM
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Overview
Description
GnetifolinM is a stilbene compound isolated from the lianas of Gnetum montanum . Stilbenes are naturally occurring compounds known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities . This compound, like other stilbenes, exhibits significant biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
GnetifolinM can be isolated from Gnetum montanum . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. similar compounds like GnetifolinK and GnetifolinE are synthesized using specific solvents and reagents under controlled conditions . Industrial production methods for this compound would likely involve extraction from natural sources followed by purification processes.
Chemical Reactions Analysis
GnetifolinM, being a stilbene, can undergo various chemical reactions, including:
Oxidation: Stilbenes can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert stilbenes to dihydrostilbenes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the stilbene structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GnetifolinM has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of stilbenes.
Biology: Investigated for its antioxidant and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of natural antioxidants and other bioactive compounds
Mechanism of Action
The mechanism of action of GnetifolinM involves its interaction with various molecular targets and pathways. Stilbenes, including this compound, are known to exert their effects through antioxidant activity, inhibition of specific enzymes, and modulation of signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
GnetifolinM is unique among stilbenes due to its specific structure and biological activities. Similar compounds include:
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Gnetol: Another stilbene found in Gnetum species with similar biological activities.
GnetifolinK: A stilbene diglucoside with potential neuroprotective activity.
GnetifolinE: A resveratrol trimer derivative with anti-inflammatory activity.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C30H28O9 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(1R,2S,3S,4R)-2,3-bis(3,5-dihydroxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1,6-diol |
InChI |
InChI=1S/C30H28O9/c1-38-25-9-14(3-4-23(25)35)27-21-12-24(36)26(39-2)13-22(21)30(37)29(16-7-19(33)11-20(34)8-16)28(27)15-5-17(31)10-18(32)6-15/h3-13,27-37H,1-2H3/t27-,28+,29-,30+/m1/s1 |
InChI Key |
CVJLPJHMPGEFCA-ATIZSFMBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]([C@H]([C@H](C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(C(C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
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